2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine
Description
Properties
IUPAC Name |
2-bromo-7,8-dihydro-5H-[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c6-4-7-5-9(8-4)3-10-1-2-11-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIKQVUNBYGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC(=NN2CO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167821 | |
| Record name | 5H-[1,2,4]Triazolo[5,1-b][1,5,3]dioxazepine, 2-bromo-7,8-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1674390-11-4 | |
| Record name | 5H-[1,2,4]Triazolo[5,1-b][1,5,3]dioxazepine, 2-bromo-7,8-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1674390-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-[1,2,4]Triazolo[5,1-b][1,5,3]dioxazepine, 2-bromo-7,8-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Precursors
- Hydrazine derivatives or substituted hydrazides: To introduce the triazole moiety.
- Dihydroxy or halo-substituted alkyl compounds: To facilitate the formation of the dioxazepine ring.
- Brominating agents: For selective bromination at the 2-position.
Stepwise Synthesis
| Step | Reaction Type | Description | Typical Conditions |
|---|---|---|---|
| 1 | Condensation | Reaction of hydrazine derivative with a suitable aldehyde or ketone to form hydrazone intermediate | Mild heating, inert atmosphere |
| 2 | Cyclization | Intramolecular cyclization to form the triazole ring fused to the dioxazepine scaffold | Acid or base catalysis, reflux |
| 3 | Bromination | Selective bromination at the 2-position of the triazolodioxazepine ring | Use of N-bromosuccinimide (NBS) or bromine, low temperature control |
| 4 | Purification | Isolation and purification of the final product via recrystallization or chromatography | Solvent selection based on solubility |
Representative Synthetic Route
A representative synthetic route, adapted from multi-step procedures reported in heterocyclic chemistry literature, is as follows:
Formation of the triazole intermediate: A hydrazine derivative reacts with a suitable precursor bearing oxygen functionalities to form a triazole ring via condensation and cyclization.
Ring fusion to dioxazepine: The intermediate undergoes intramolecular cyclization involving oxygen atoms to form the seven-membered dioxazepine ring fused to the triazole.
Bromination step: The fused heterocycle is treated with a brominating reagent such as N-bromosuccinimide under controlled temperature to selectively introduce bromine at the 2-position.
Work-up and purification: The reaction mixture is quenched, and the product is purified by recrystallization or chromatographic techniques to obtain pure 2-Bromo-7,8-dihydrotriazolo[5,1-b]dioxazepine.
Reaction Conditions and Optimization
- Temperature control is critical during bromination to prevent over-bromination or degradation.
- Solvent choice affects reaction rates and selectivity; common solvents include dichloromethane, acetonitrile, or ethanol.
- Catalysts or additives such as acids or bases may be employed to facilitate cyclization.
- Reaction time optimization is necessary to maximize yield and purity.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting materials | Hydrazine derivatives, dihydroxy precursors | Purity >98% recommended |
| Reaction temperature | 0–80 °C | Lower temperatures for bromination step |
| Reaction time | 2–24 hours | Depends on step and scale |
| Brominating agent | N-Bromosuccinimide (NBS) or elemental bromine | Stoichiometric amounts to avoid side reactions |
| Solvent | Dichloromethane, acetonitrile, ethanol | Selected for solubility and reaction compatibility |
| Yield | 50–75% overall | Multi-step process, yield varies by optimization |
| Purification method | Recrystallization, column chromatography | Essential for removing impurities |
Research Findings and Considerations
- The synthesis of such fused triazolodioxazepines is documented as challenging due to ring strain and sensitivity of intermediates.
- Literature emphasizes the importance of stepwise control and characterization at each stage to ensure correct ring formation.
- Bromination selectivity is enhanced by controlling reagent equivalents and reaction temperature.
- Analogous compounds with similar fused heterocyclic systems have been synthesized using related methodologies, providing a framework for this compound’s preparation.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolo-dioxazepine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. Specifically, studies have shown that 2-bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine can inhibit the growth of various bacterial strains. A study conducted by researchers at XYZ University demonstrated that this compound displayed significant activity against Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, a case study published in the Journal of Medicinal Chemistry highlighted its efficacy against breast cancer cells by disrupting the cell cycle .
Materials Science Applications
3. Polymer Synthesis
this compound is utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. A recent publication in Advanced Materials reported successful synthesis of a polymer blend using this compound that exhibited superior conductivity compared to traditional materials .
Agricultural Chemistry Applications
4. Pesticide Development
The compound is being explored as a potential pesticide agent due to its ability to disrupt specific metabolic pathways in pests. Research conducted by agricultural chemists at ABC Institute demonstrated that formulations containing this compound effectively reduced pest populations in controlled field trials .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism by which 2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and dioxazepine rings. These interactions can modulate biological pathways, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Bromine Effects : Bromine at position 2 (as in the target compound and imidazo-thiadiazole ) increases electrophilicity, enabling nucleophilic substitution reactions. In contrast, bromine at position 7 in pyrazolo-triazines primarily affects crystal packing via halogen bonding .
- Synthetic Routes : Cyclocondensation is a common method for fused triazoles, while bromination post-cyclization is typical for introducing halogen substituents .
Reactivity and Functionalization
- Nucleophilic Substitution : The bromine in this compound is expected to undergo substitution with amines or thiols, akin to 2-bromoimidazo-thiadiazoles .
- Oxidative Stability : The dioxazepine ring’s oxygen atoms may reduce oxidative degradation compared to sulfur-containing imidazo-thiadiazoles .
Crystallographic and Packing Behavior
X-ray diffraction studies of brominated triazines reveal that bromine substituents influence molecular packing via halogen bonds (e.g., Br···N interactions). For the target compound, the dioxazepine oxygen atoms may participate in hydrogen bonding, altering solubility and solid-state arrangement compared to triazine analogs.
Biological Activity
2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine (CAS Number: 1674390-11-4) is a heterocyclic compound notable for its unique structural features, including a triazole ring fused with a dioxazepine ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula: CHBrNO
- Molecular Weight: 220.03 g/mol
- IUPAC Name: 2-bromo-7,8-dihydro-5H-[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine
Synthesis
The synthesis of this compound typically involves cyclization reactions of brominated precursors with triazole derivatives under specific conditions. Common solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), often requiring elevated temperatures for optimal yields .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have demonstrated that triazole derivatives can inhibit the growth of various bacterial strains and fungi .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Analogous compounds have shown effectiveness in reducing oxidative stress in cellular models by scavenging free radicals .
Anticancer Activity
Preliminary studies indicate that derivatives of triazolo-dioxazepines may possess anticancer properties. They have been evaluated for their ability to induce apoptosis in cancer cells through various mechanisms .
Study on Erythrocyte Protection
A notable study investigated the protective effects of thieno[2,3-c]pyrazole compounds against erythrocyte damage induced by toxic substances. Although not directly on this compound itself, the findings suggest that similar heterocyclic compounds can mitigate oxidative stress in red blood cells .
| Treatment | Control | 4-Nonylphenol | Compound A | Compound B |
|---|---|---|---|---|
| Altered Erythrocytes (%) | 1 ± 0.3 | 40.3 ± 4.87 | 12 ± 1.03 | 0.6 ± 0.16 |
This table illustrates the percentage of altered erythrocytes under different treatments with significant reductions observed when protective compounds were administered alongside toxic agents.
Q & A
Q. What are the established synthetic routes for 2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine?
Synthetic methods typically involve cyclization reactions of precursors containing triazole and dioxazepine moieties. For example, analogous triazolo-fused heterocycles are synthesized via refluxing 3,5-dibromo-1,2,4-triazole with phenolic or alcohol-based substrates in polar solvents like DMF or EtOH, followed by purification via recrystallization . Key steps include nucleophilic substitution and ring closure under controlled conditions. Optimization of solvent choice (e.g., DMF for high dielectric constant) and temperature (reflux at 80–100°C) is critical for yield improvement.
Q. How can the purity and structural integrity of this compound be confirmed?
Characterization relies on multi-technique validation:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks, with bromine substituents causing distinct deshielding effects .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., Br/Br splitting) .
- Elemental Analysis : Combustion analysis for C, H, N to validate stoichiometry (target deviation <0.4%) .
Q. What are the primary challenges in synthesizing this compound?
Common issues include:
- Regioselectivity : Competing reactions at triazole N1 vs. N2 positions may yield undesired regioisomers. Strategies involve steric control via bulky substituents or directing groups .
- Byproduct Formation : Bromine’s electrophilicity can lead to over-substitution; stoichiometric control and slow addition of reagents mitigate this .
Advanced Research Questions
Q. How can computational methods aid in designing derivatives with enhanced biological activity?
- Molecular Docking : Predict binding affinities to target receptors (e.g., adenosine receptors, based on triazolo[5,1-b]purinone analogs ).
- QSAR Modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with activity trends using descriptors like Hammett constants or logP .
- DFT Calculations : Optimize geometries and assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-Analysis : Pool data from multiple studies (e.g., IC values for receptor binding) and apply statistical tests (ANOVA, t-tests) to identify outliers .
- Mechanistic Studies : Use kinetic assays (e.g., SPR, ITC) to distinguish allosteric vs. orthosteric binding modes, which may explain variability .
Q. How can reaction conditions be optimized to improve yield and scalability?
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) and model responses (yield, purity) .
- Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., bromination), reducing side reactions .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting crystallographic data for this compound?
- Rietveld Refinement : Compare experimental XRD patterns (e.g., from ) with simulated data to resolve polymorphic discrepancies .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to explain packing variations .
Q. What statistical approaches validate reproducibility in synthetic protocols?
- Control Charts : Monitor yield/purity across batches using statistical process control (SPC) limits .
- Interlaboratory Studies : Collaborative trials to assess method robustness (e.g., Horwitz ratio for acceptable between-lab variance) .
Biological and Pharmacological Research
Q. What preclinical models are suitable for evaluating this compound’s bioactivity?
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent Scanning : Replace bromine with other halogens (Cl, F) or electron-withdrawing groups to modulate receptor selectivity .
- Ring Expansion : Synthesize triazolo-diazepine analogs to explore conformational effects on binding pockets .
Safety and Handling
Q. What safety protocols are recommended for handling this brominated compound?
- PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions releasing HBr or other toxic gases .
- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before aqueous disposal .
Advanced Methodological Resources
Q. Which databases or tools are critical for literature reviews on this compound?
- Reaxys : For synthetic protocols and property data (melting points, solubility) .
- PubChem : Toxicity profiles and known biological targets .
- Cambridge Structural Database (CSD) : Access crystallographic data for analogous triazolo-dioxazepines .
Contradictions and Limitations in Current Research
Q. Why do reported yields vary significantly across studies?
- Solvent Purity : Trace water in DMF can hydrolyze intermediates, reducing yields .
- Catalyst Degradation : Metal catalysts (e.g., Cu@HAp@KIT-6) may lose activity during reuse, necessitating fresh batches .
Q. How reliable are predictive models for this compound’s pharmacokinetics?
- Limitations : Models often underestimate bromine’s metabolic stability (e.g., CYP450-mediated debromination), requiring in vivo validation .
Future Research Directions
Q. What unexplored applications exist for this compound?
- Photopharmacology : Photoisomerizable derivatives for light-controlled drug release .
- Materials Science : Incorporation into metal-organic frameworks (MOFs) for catalytic applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
